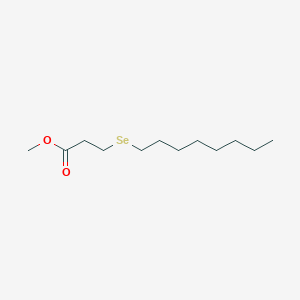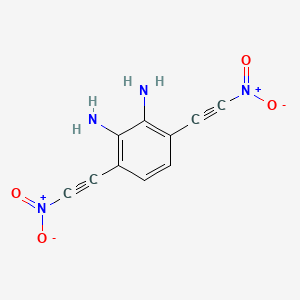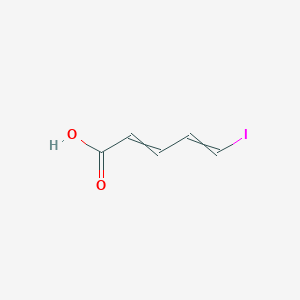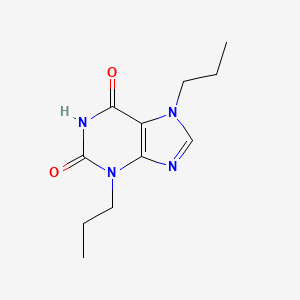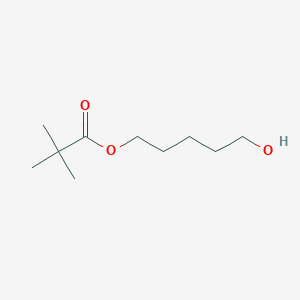
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester is an organic compound with the molecular formula C10H20O3 It is an ester derived from the reaction between propanoic acid, 2,2-dimethyl- and 5-hydroxypentanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester typically involves the esterification reaction between propanoic acid, 2,2-dimethyl- and 5-hydroxypentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process. The reaction can be represented as follows:
Propanoic acid, 2,2-dimethyl-+5-hydroxypentanol→Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Propanoic acid, 2,2-dimethyl- and 5-hydroxypentanol.
Oxidation: Corresponding carboxylic acids and other oxidation products.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release its parent alcohol and acid, which can then interact with biological molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the ester is used.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2,2-dimethyl-: A related compound with similar chemical properties.
5-hydroxypentanol: The parent alcohol used in the synthesis of the ester.
Other esters of propanoic acid, 2,2-dimethyl-: Esters with different alcohol components but similar chemical properties.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester is unique due to its specific combination of propanoic acid, 2,2-dimethyl- and 5-hydroxypentanol, which imparts distinct chemical properties and potential applications. Its unique structure allows it to interact with specific molecular targets and pathways, making it valuable in various scientific research and industrial applications.
Propiedades
Número CAS |
133095-88-2 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
5-hydroxypentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O3/c1-10(2,3)9(12)13-8-6-4-5-7-11/h11H,4-8H2,1-3H3 |
Clave InChI |
UGVAPOGKTLRCFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


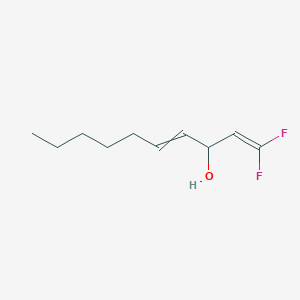
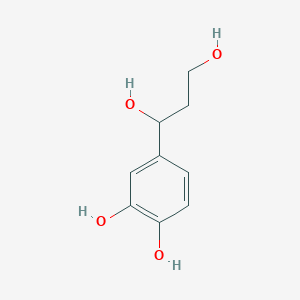
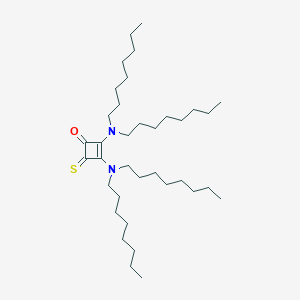
![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
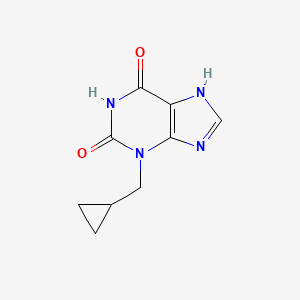
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
